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molecular formula C7H6N4O B1300742 3-(1H-tetrazol-1-yl)phenol CAS No. 125620-16-8

3-(1H-tetrazol-1-yl)phenol

Cat. No. B1300742
M. Wt: 162.15 g/mol
InChI Key: GXPLZNJTPPNNOA-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a solution 1-(3-Benzyloxy-phenyl)-1H-tetrazole (0.640 grams, 2.54 mmole) in ethanol (15 ml) was added 10% palladium on carbon (˜0.100 g). This was stirred under hydrogen balloon over night. The catalyst was removed by filtration, and the solution was concentrated to give a white solid (0.364 g). M.P. 171-172° C.; MW 162.12; MS (m/e) 163 (M++1).
Name
1-(3-Benzyloxy-phenyl)-1H-tetrazole
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([N:15]2[CH:19]=[N:18][N:17]=[N:16]2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>C(O)C.[Pd]>[N:15]1([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)[CH:19]=[N:18][N:17]=[N:16]1

Inputs

Step One
Name
1-(3-Benzyloxy-phenyl)-1H-tetrazole
Quantity
0.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)N1N=NN=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
This was stirred under hydrogen balloon over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.364 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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